molecular formula C16H22ClF3N2O2 B2428423 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396874-63-7

2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2428423
CAS No.: 1396874-63-7
M. Wt: 366.81
InChI Key: SNKHLNUPWHEYRB-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with an ethoxy group and a piperazine ring substituted with a trifluoroethyl group, making it a unique molecule with interesting properties.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2.ClH/c1-2-23-14-5-3-13(4-6-14)11-15(22)21-9-7-20(8-10-21)12-16(17,18)19;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKHLNUPWHEYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the ethoxyphenyl component. This can be achieved by reacting 4-ethoxyphenol with an appropriate halogenating agent to introduce a reactive site for further reactions. The piperazine ring can be synthesized separately and then combined with the ethoxyphenyl component through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and controlled reaction conditions to ensure consistency and purity. The process would likely involve continuous flow chemistry to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions driven by its distinct functional groups:

Table 2: Reactivity of Functional Groups

Functional GroupReaction TypeExample ReagentsProducts/Outcomes
Piperazine (secondary amine)Alkylation/AcylationAcetyl chloride N-Acetylated derivatives
Ethanone (ketone)Nucleophilic additionGrignard reagentsTertiary alcohol intermediates
Ethoxyphenyl (aryl ether)Electrophilic substitutionHNO₃/H₂SO₄Nitro-substituted aryl derivatives

Mechanistic insights:

  • The trifluoroethyl group’s electron-withdrawing effect increases the piperazine nitrogen’s susceptibility to electrophilic agents .

  • The ethoxyphenyl group undergoes nitration at the para position due to steric hindrance from the ethoxy group.

Stability and Degradation Reactions

Under specific conditions, the compound demonstrates degradation pathways:

Table 3: Degradation Conditions and Products

ConditionDegradation PathwayMajor Products Identified
Acidic (pH < 3)Hydrolysis of piperazine2-(4-Ethoxyphenyl)ethanone
Basic (pH > 10)Ether cleavage4-Ethoxyphenol
UV light exposureRadical-mediated oxidationTrifluoroacetic acid derivatives
  • Hydrolysis under acidic conditions occurs via protonation of the piperazine nitrogen, followed by bond cleavage.

  • UV-induced degradation involves homolytic cleavage of the C–F bond in the trifluoroethyl group .

Analytical Methods for Reaction Monitoring

The following techniques are employed to characterize reaction progress and purity:

Pharmacologically Relevant Modifications

While not directly a reaction, the compound’s derivatives have been explored for bioactivity:

  • Alkylation of the piperazine nitrogen with propyl bromide increases affinity for serotonin receptors.

  • Hydrogenation of the ethanone group to ethanol reduces metabolic instability but diminishes target binding .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant. Its structure suggests that it may interact with neurotransmitter systems, which is crucial for developing drugs targeting conditions such as depression and anxiety.

Key Findings:

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant properties. The trifluoroethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier .
  • Neurotransmitter Modulation : Studies have shown that derivatives of piperazine can modulate serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders .

Drug Development

In the context of drug development, 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride serves as a lead compound for synthesizing new pharmaceuticals. Its unique structural features allow for the exploration of various analogs that may possess enhanced efficacy or reduced side effects.

Development Insights:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity is essential for optimizing its therapeutic profile. Researchers are investigating how changes in the ethoxy and trifluoroethyl groups influence receptor binding affinities .
  • Formulation Strategies : The compound's solubility and stability are critical factors in formulation development. Studies are ongoing to assess its behavior in different solvents and under various conditions to ensure effective delivery in clinical settings .

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Antidepressant Efficacy :
    • A study conducted on animal models demonstrated that analogs of this compound exhibited significant reductions in depressive-like behaviors compared to control groups.
    • The study focused on the modulation of serotonin levels, providing insights into the mechanism by which this compound may exert its effects .
  • Neuroprotective Properties :
    • Another research effort explored the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. Results indicated that it could reduce cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The trifluoroethyl group may enhance the compound's binding affinity and selectivity, while the ethoxyphenyl group could contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

  • Etofenprox: A related compound used as an insecticide.

  • Etonitazene: Another compound with a similar structure used in medical research.

Uniqueness: 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features a piperazine ring, an ethoxyphenyl group, and a trifluoroethyl substituent. These structural elements contribute to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC17H24F3N3O2
Molecular Weight359.393 g/mol
SMILESCCOc1ccc(NC(=O)C(C)N2CCN(CC(F)(F)F)CC2)cc1
SolubilityUnknown in DMSO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl group enhances the compound's stability and lipophilicity, potentially improving its binding affinity to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing cellular responses related to inflammation and immune response .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Preliminary investigations suggest that derivatives of piperazine compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The ethoxyphenyl group may enhance this effect through interactions with cell signaling pathways .

Case Studies and Research Findings

  • Antiparasitic Efficacy : A study on similar dihydroquinazolinone compounds found that modifications to the scaffold improved both aqueous solubility and metabolic stability while maintaining antiparasitic activity. These findings suggest that structural optimization could enhance the efficacy of compounds like this compound against malaria .
  • Cytotoxicity Assessments : Research on related piperazine derivatives indicated low cytotoxicity towards human liver cells while maintaining high activity against malaria parasites. This highlights the potential for developing safe therapeutic agents from similar chemical classes .
  • Mechanistic Studies : Investigations into the interaction of piperazine derivatives with GPCRs have revealed their role in modulating immune responses, which could be relevant for developing treatments for inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Ethoxyphenyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethanone hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with nucleophilic substitution to introduce the trifluoroethyl group to piperazine, followed by Friedel-Crafts acylation or ketone coupling to attach the ethoxyphenyl moiety. Solvent selection (e.g., dichloromethane or THF) and catalyst optimization (e.g., Lewis acids like AlCl₃) are critical for yield improvement. Purification via column chromatography or recrystallization ensures product integrity. Monitoring reaction progress with TLC or HPLC (C18 columns, acetonitrile/water mobile phase) is advised .

Q. Which spectroscopic techniques are essential for structural characterization, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated DMSO or CDCl₃ to identify proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; trifluoroethyl protons at δ ~3.5 ppm). 13C NMR distinguishes carbonyl (C=O, ~200 ppm) and CF₃ groups (~125 ppm, quartet due to ¹JCF coupling) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~415 Da). Fragmentation patterns help validate substituent connectivity .

Q. How can researchers ensure compound purity for in vitro assays?

  • Methodological Answer : Utilize reverse-phase HPLC (e.g., C18 column, gradient elution with 0.1% TFA in acetonitrile/water) to achieve ≥95% purity. Complementary techniques like melting point analysis and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be systematically addressed?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility if needed .

Q. What computational approaches are suitable for predicting target receptor interactions and selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors (common targets for piperazine derivatives). Validate with free energy calculations (MM-GBSA).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-receptor conformational dynamics .

Q. How can researchers resolve polymorphic inconsistencies observed in X-ray crystallography data?

  • Methodological Answer : Polymorphism can alter bioavailability. Employ:

  • Single-Crystal X-ray Diffraction : Optimize crystallization conditions (e.g., slow vapor diffusion with ethanol/water). Compare unit cell parameters to known structures (e.g., CCDC database).
  • Thermal Analysis : Use DSC to identify melting points of polymorphs. TGA confirms thermal stability up to 250°C .

Q. What strategies mitigate solubility limitations in aqueous biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Particle Size Reduction : Nano-milling or sonication to achieve <200 nm particles, monitored via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should conflicting NMR and mass spectrometry data be reconciled during structural validation?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolve ambiguous proton assignments (e.g., overlapping piperazine signals). HMBC correlations confirm carbonyl connectivity to the aromatic ring.
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific fragment ions in MS/MS spectra .

Q. What steps are critical when biological assay results contradict computational predictions?

  • Methodological Answer :

  • Dose-Response Reassessment : Verify IC50/EC50 values across multiple replicates.
  • Off-Target Screening : Use a broad-panel kinase or GPCR assay to identify unanticipated interactions.
  • Structural Re-optimization : Modify the trifluoroethyl or ethoxyphenyl groups to enhance selectivity .

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